Isoindoline-2-carbonyl chloride
Overview
Description
Isoindoline-2-carbonyl chloride is an organic compound with the molecular formula C9H8ClNO. It is a derivative of isoindoline, a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
It’s worth noting that compounds with an indole nucleus, such as 2-isoindolinecarbonyl chloride, have been found to bind with high affinity to multiple receptors , which could potentially make them useful in developing new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets through hydrogen bonds . This interaction can inhibit the activity of various enzymes and proteins , leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to participate in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of chemical compounds. For instance, factors such as texture, temperature, moisture, redox potential, salinity, and pH can influence the biodegradation of organic compounds in soils . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoindoline-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of isoindoline with thionyl chloride (SOCl2) under reflux conditions. This reaction replaces the hydroxyl group with a chlorine atom, forming the desired carbonyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process typically includes purification steps such as distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: Isoindoline-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form isoindoline-2-carboxylic acid.
Reduction: It can be reduced to form isoindoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine (TEA) or pyridine.
Hydrolysis: Conducted under acidic or basic conditions.
Reduction: Often involves reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Amides and Esters: Formed from substitution reactions.
Isoindoline-2-carboxylic acid: Resulting from hydrolysis.
Reduced Isoindoline Derivatives: Produced through reduction reactions.
Scientific Research Applications
Isoindoline-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Isoindoline-2-carboxylic acid: A hydrolysis product of Isoindoline-2-carbonyl chloride.
Isoindoline: The parent compound from which this compound is derived.
Other Acyl Chlorides: Such as benzoyl chloride and acetyl chloride, which share similar reactivity but differ in their specific structures and applications.
Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of an acyl chloride with the properties of the isoindoline ring system. This combination makes it a valuable intermediate in organic synthesis, particularly for compounds that require the isoindoline scaffold.
Properties
IUPAC Name |
1,3-dihydroisoindole-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-9(12)11-5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBYXUAYQUKEEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70664673 | |
Record name | 1,3-Dihydro-2H-isoindole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70664673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3432-58-4 | |
Record name | 1,3-Dihydro-2H-isoindole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70664673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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